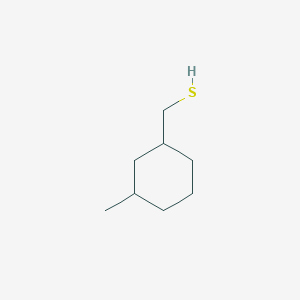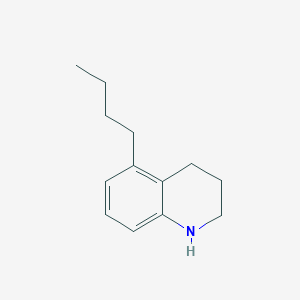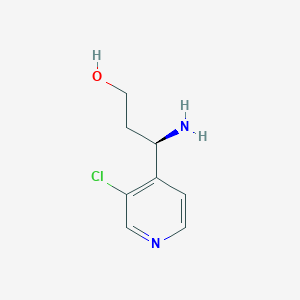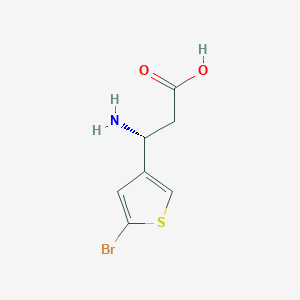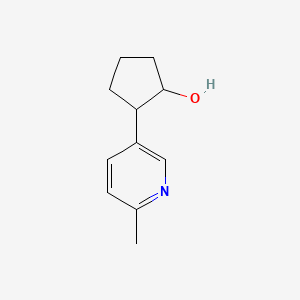![molecular formula C10H21NO B13311819 2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B13311819.png)
2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexylamine, where the amino group is substituted with a 3,4-dimethylcyclohexyl group and an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 3,4-dimethylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,4-Dimethylcyclohexylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
類似化合物との比較
Similar Compounds
2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol: Similar structure but with a propan-1-ol group instead of ethan-1-ol.
2-[(2,4-Dimethylcyclohexyl)amino]-1-(thiophen-3-yl)ethan-1-ol: Contains a thiophen-3-yl group, adding different chemical properties.
Uniqueness
2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexylamine derivative with an ethan-1-ol group makes it a versatile compound for various applications.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
2-[(3,4-dimethylcyclohexyl)amino]ethanol |
InChI |
InChI=1S/C10H21NO/c1-8-3-4-10(7-9(8)2)11-5-6-12/h8-12H,3-7H2,1-2H3 |
InChIキー |
YUQCWLCXFXJAAW-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1C)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



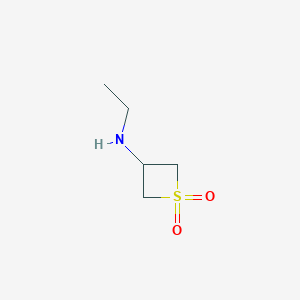
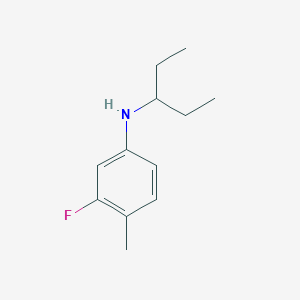
![3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane](/img/structure/B13311758.png)
![[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol](/img/structure/B13311764.png)
